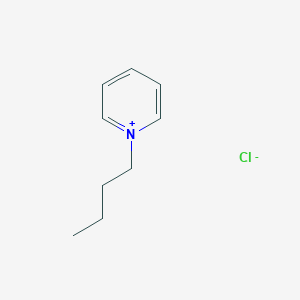

1-Butylpyridinium Chloride

Beschreibung

Significance of Ionic Liquids in Contemporary Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. wikipedia.org Unlike conventional solvents, which are composed of electrically neutral molecules, ionic liquids are made up entirely of ions. wikipedia.orgacs.org This unique composition gives rise to a remarkable set of properties, including low vapor pressure, high thermal stability, non-flammability, and excellent solvency for a wide range of organic and inorganic compounds. ontosight.airesearchgate.netmdpi.com These characteristics make ionic liquids attractive as "green" or environmentally friendly alternatives to volatile organic solvents, which are often toxic and contribute to air pollution. researchgate.netmdpi.com

The tunability of their properties is a key advantage of ionic liquids. acs.orgnih.gov By modifying the chemical structures of the cation and anion, researchers can design ILs with specific characteristics tailored for particular applications. mdpi.com This designability has led to the development of three generations of ionic liquids, each with increasingly specialized functions. researchgate.net The first generation focused on achieving specific physical properties, while later generations incorporated chemical functionalities and even biological activity. researchgate.net

This versatility has led to the widespread application of ionic liquids across numerous scientific and industrial fields. acs.orgnih.gov They are extensively used in:

Synthesis and Catalysis: As reaction media and catalysts, often enhancing reaction rates and selectivity. acs.orgionike.com

Electrochemistry: As electrolytes in batteries, supercapacitors, and other electrochemical devices due to their ionic conductivity and wide electrochemical window. acs.orgtandfonline.com

Biomass Processing: For the dissolution and conversion of lignocellulosic biomass into biofuels and valuable chemicals. frontiersin.orggoogle.com

Separation Processes: In liquid-liquid extractions and for separating azeotropic mixtures. ontosight.ai

Materials Science: In the synthesis of nanomaterials and polymers. chemimpex.com

The ongoing research into ionic liquids continues to expand their potential applications, positioning them as essential components in the development of sustainable and innovative chemical processes. researchgate.netmdpi.com

Overview of 1-Butylpyridinium (B1220074) Chloride as a Prototypical Ionic Liquid

1-Butylpyridinium chloride, with the chemical formula C9H14ClN, is a quaternary ammonium (B1175870) compound and a well-known example of an ionic liquid. ontosight.ailabproinc.com It consists of a pyridinium (B92312) cation, where a butyl group is attached to the nitrogen atom of a pyridine (B92270) ring, and a chloride anion. ontosight.ai This structure imparts properties that make it a valuable compound in various chemical research and industrial applications.

One of the key features of this compound is its status as a room-temperature ionic liquid (RTIL), meaning it is liquid at ambient temperatures. ontosight.ai This property, combined with its low vapor pressure and high thermal stability, makes it a safer and more environmentally friendly alternative to many traditional volatile organic solvents. ontosight.ai It is also highly soluble in water and a range of organic solvents, further enhancing its versatility. ontosight.aichemicalbook.com

The applications of this compound are diverse and span several fields:

Catalysis: It can act as a catalyst or co-catalyst in various chemical reactions, including esterifications. ontosight.aiionike.com When combined with aluminum chloride, it forms a Lewis acidic or basic ionic liquid that can be used as an efficient and clean catalytic system. ionike.com

Electrochemistry: Its ionic nature allows it to serve as a supporting electrolyte in electrochemical cells, enhancing conductivity and stability. ontosight.aichemimpex.com It has been studied in applications related to batteries and the electrochemical behavior of various elements. researchgate.netosti.gov

Organic Synthesis: It is used as a phase transfer catalyst, facilitating reactions between different phases (e.g., organic and inorganic). chemimpex.com

Biomass Processing: Like other ionic liquids, this compound has been investigated for its ability to dissolve and process cellulosic biomass. google.comresearchgate.net

Materials Science: It has shown promise in the fabrication of nanomaterials and polymers and as a corrosion inhibitor for metal surfaces. chemimpex.com

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1124-64-7 |

| Molecular Formula | C9H14ClN |

| Molecular Weight | 171.67 g/mol |

| Physical State | Solid |

| Color | White to Almost white |

| Melting Point | 130.0-136.0 °C |

| Water Solubility | Soluble |

| Sensitivity | Hygroscopic |

Data sourced from multiple references. labproinc.comchemicalbook.comthermofisher.comsigmaaldrich.com

Historical Context of Pyridinium-Based Ionic Liquid Development

The development of pyridinium-based ionic liquids is deeply rooted in the broader history of ionic liquid research, which began with the discovery of the first room-temperature ionic liquid, ethylammonium (B1618946) nitrate, in 1914. However, significant interest in these compounds, particularly for electrochemical applications, emerged in the mid-20th century.

In the 1950s, researchers like Hurley and Weir were investigating mixtures of 1-alkylpyridinium halides with metal halides, such as aluminum chloride, to create low-melting-point electrolytes for electroplating metals. nih.gov Their work led to the discovery that a 2:1 molar ratio mixture of 1-ethylpyridinium bromide and aluminum chloride was liquid at room temperature. nih.gov This finding was a crucial step in the development of room-temperature ionic liquids.

Further advancements were made in the 1970s, driven by the need for electrolytes with a wider liquid range at room temperature. A notable development was the investigation of the this compound-aluminum chloride ([C4py]Cl-AlCl3) system. nih.gov This system was found to be liquid at room temperature over a broader range of compositions compared to its ethyl-substituted counterpart, making it a more versatile medium for studying solute electrochemistry. nih.gov

The 1980s saw the introduction of imidazolium-based cations, which quickly became popular due to their favorable properties, such as lower viscosity and a wider electrochemical window. nih.gov Despite the rise of imidazolium (B1220033) ILs, research into pyridinium-based systems continued, exploring their unique characteristics and potential applications.

A significant aspect of the development of pyridinium-based ILs was the move towards air- and water-stable "second-generation" ionic liquids. wiley-vch.de Early chloroaluminate-based systems were highly sensitive to moisture, which limited their practical use. researchgate.net The introduction of anions like tetrafluoroborate (B81430) (BF4-) and hexafluorophosphate (B91526) (PF6-) led to the creation of ionic liquids that were much more stable under ambient conditions, broadening their applicability in various fields, including organic synthesis and catalysis. researchgate.nettandfonline.com

The synthesis of 1-alkyl pyridinium chlorides itself was also a subject of research, with a focus on improving yields and simplifying the process. In the late 1970s, a method was developed for the direct reaction of pyridine with an appropriate alkyl halide under pressure, which provided a more convenient and high-yield route to these salts. google.com This was particularly important for their use in thermal batteries, where they were mixed with aluminum chloride to form low-melting eutectics. google.com

Today, pyridinium-based ionic liquids, including this compound, continue to be an active area of research, with studies focusing on their application in areas such as biomass processing, catalysis, and materials science. researchgate.netmdpi.comajchem-a.com

Interdisciplinary Research Landscape of this compound Applications

The unique properties of this compound have led to its application across a wide and diverse research landscape, highlighting its interdisciplinary significance. Its utility extends from fundamental chemical synthesis to advanced materials science and environmental applications.

Organic Synthesis and Catalysis: In the realm of organic chemistry, this compound serves as a versatile phase transfer catalyst and a medium for chemical reactions. chemimpex.com Its ability to facilitate reactions between immiscible reactants makes it valuable in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com Furthermore, when combined with aluminum chloride, it forms a tunable Lewis acidic ionic liquid that has been successfully employed as a catalyst for esterification reactions, offering a "green" alternative to traditional acid catalysts. ionike.com Research has also explored its use as a catalyst in the degradation of organic pollutants through processes like the electro-Fenton reaction. nih.gov

Electrochemistry: The inherent ionic conductivity of this compound makes it a compound of interest in electrochemistry. It is utilized as a supporting electrolyte, enhancing the conductivity and stability of electrochemical cells, which is crucial for the development of batteries and fuel cells. ontosight.aichemimpex.com Studies have investigated its role in the electrochemical behavior of metals like nickel and actinides like neptunium (B1219326) in molten salt systems, providing insights into metal deposition and complex formation. researchgate.netosti.gov

Biomass and Biocompatible Materials: In the pursuit of sustainable resources, this compound has been explored for its potential in biomass processing. chemimpex.com Although imidazolium-based ionic liquids are more commonly studied for this purpose, pyridinium-based ILs like this compound have also been investigated for their ability to dissolve and process components of lignocellulosic biomass, such as in the extraction of pharmaceutically active compounds. researchgate.net Its favorable interactions with biological tissues have also led to research into its use in developing biocompatible materials, particularly for drug delivery systems. chemimpex.com

Materials Science and Environmental Applications: The applications of this compound extend to materials science, where it has been used in the fabrication of nanomaterials and polymers. chemimpex.com Its ionic properties can enhance the conductivity and stability of these materials, making them suitable for sensors and energy storage devices. chemimpex.com Additionally, it has been shown to be an effective corrosion inhibitor for metal surfaces, an important application in industries like automotive and aerospace. chemimpex.com In environmental science, research has focused on its use in separation processes, such as the extraction of organic compounds from aqueous solutions, which is valuable for waste treatment and analysis. chemimpex.com Iron-loaded sepiolite (B1149698), a clay mineral, has been used as a catalytic adsorbent for the removal of this compound from aqueous solutions, demonstrating a potential method for its remediation. mdpi.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-butylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOASTYJWUQJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031462 | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-64-7 | |

| Record name | Butylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Butylpyridinium Chloride

Direct Alkylation Approaches in 1-Butylpyridinium (B1220074) Chloride Synthesis

The most common and direct method for synthesizing 1-butylpyridinium chloride is the Menshutkin reaction, which involves the nucleophilic substitution of a butyl halide by pyridine (B92270). In this SN2 reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the butyl halide, typically 1-chlorobutane (B31608). This reaction leads to the formation of the N-butylpyridinium cation and the corresponding halide anion.

C₅H₅N + C₄H₉Cl → [C₅H₅NC₄H₉]⁺Cl⁻

This direct alkylation is a well-established method for the preparation of quaternary pyridinium (B92312) salts. A notable example of this approach involves refluxing a mixture of 1-chlorobutane and a 10% stoichiometric excess of pyridine for 6 hours. This procedure has been reported to yield this compound as white, slightly hygroscopic crystals with a yield of 63%. google.com The use of excess pyridine helps to drive the reaction to completion and consume the alkylating agent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and outcome of the direct alkylation synthesis of this compound are significantly influenced by several key reaction parameters. The optimization of these conditions is crucial for maximizing the product yield and ensuring high purity. Key factors that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

Influence of Reaction Parameters on the Synthesis of this compound

| Parameter | Condition | Effect on Yield and Purity |

| Temperature | Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the product, thereby reducing purity. | |

| Reaction Time | Sufficient reaction time is necessary to ensure the completion of the reaction. Optimization is required as prolonged reaction times at elevated temperatures can also contribute to impurity formation. | |

| Solvent | The choice of solvent can influence the reaction rate and the ease of product isolation. Polar aprotic solvents are often favored as they can stabilize the charged transition state of the SN2 reaction. In some cases, the reaction can be performed neat (without a solvent), which simplifies the workup procedure. | |

| Stoichiometry | Using a slight excess of pyridine is a common strategy to ensure the complete consumption of the more expensive alkylating agent, 1-chlorobutane. This can lead to higher yields with respect to the limiting reagent. |

Systematic studies are often conducted to determine the optimal combination of these parameters. For instance, a study on the synthesis of N-alkylpyridinium bromides involved refluxing pyridine and the corresponding alkyl bromide at 70°C for 72 hours. nih.gov While this study focused on bromides, the principles of optimizing temperature and time are directly applicable to the synthesis with 1-chlorobutane. The purity of the final product is often enhanced by washing the crude product with a non-polar solvent, such as ethyl acetate, to remove any unreacted starting materials. nih.gov

Green Chemistry Principles in this compound Preparation

Alternative Energy Sources:

Microwave and ultrasound irradiation have emerged as effective green alternatives to conventional heating for the synthesis of pyridinium-based ionic liquids. These methods often lead to significant reductions in reaction times and improvements in product yields.

Microwave-Assisted Synthesis: Microwave heating can accelerate the rate of the Menshutkin reaction by promoting efficient and uniform heating of the reaction mixture. Studies on the microwave-assisted synthesis of various ionic liquids have demonstrated the potential for rapid and solvent-free procedures. rsc.org This method aligns with the green chemistry principle of designing for energy efficiency.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that can enhance mass transfer and accelerate the reaction between pyridine and 1-chlorobutane. Research on the ultrasound-assisted synthesis of pyridazinium-based ionic liquids has shown that this technique can significantly decrease reaction times compared to conventional methods. scielo.org.za This approach offers an eco-friendly alternative for the preparation of N-alkylated heterocyclic salts.

Solvent-Free Synthesis:

The application of these green chemistry principles not only makes the synthesis of this compound more sustainable but can also lead to more efficient and cost-effective production methods.

Electrochemical Investigations of 1 Butylpyridinium Chloride Systems

Role as an Electrolyte in Molten Salt Systems (e.g., AlCl₃-1-Butylpyridinium Chloride)

1-Butylpyridinium (B1220074) chloride ([BuPy]Cl) is a key component in the formulation of ambient-temperature molten salts, also known as ionic liquids. When mixed with aluminum chloride (AlCl₃), it forms a eutectic system that is liquid at or near room temperature over a wide range of compositions. These AlCl₃-[BuPy]Cl melts have garnered significant interest as electrolytes for various electrochemical applications due to their unique properties, including low volatility, good thermal stability, and a wide electrochemical window.

The acid-base properties of the AlCl₃-1-Butylpyridinium Chloride system can be tuned by altering the molar ratio of the two components.

Acidic melts : Occur when the molar ratio of AlCl₃ to [BuPy]Cl is greater than 1. In these melts, the predominant chloroaluminate species is the heptachloroaluminate anion (Al₂Cl₇⁻).

Basic melts : Occur when the molar ratio of AlCl₃ to [BuPy]Cl is less than 1. In this case, the primary species is the tetrachloroaluminate anion (AlCl₄⁻), with an excess of chloride ions (Cl⁻).

This tunable Lewis acidity is crucial as it dictates the coordination chemistry, and consequently, the electrochemical behavior of metal ions dissolved within the melt. The ability to adjust these properties makes these molten salts versatile solvents for studying a variety of electrochemical phenomena.

Electrochemical Behavior of Metal Ions (e.g., Nickel, Antimony, Neptunium) in 1-Butylpyridinium Chloride Melts

The electrochemical behavior of various metal ions has been extensively studied in AlCl₃-[BuPy]Cl molten salts. The stability and redox potentials of these ions are highly dependent on the melt's composition (acidic or basic).

Nickel (Ni) : In basic AlCl₃-[BuPy]Cl melts, Ni(II) is tetrahedrally coordinated, forming the stable [NiCl₄]²⁻ complex ion. The oxidation of nickel in these melts is influenced by the molar ratio of AlCl₃ to [BuPy]Cl. In basic melts with excess Cl⁻ ions, nickel oxides on the surface of nickel particles can dissolve to form the stable [NiCl₄]²⁻ complex. Cyclic voltammetry studies show that the electrochemical reaction is strongly affected by this molar ratio, with different redox behaviors observed in basic, neutral, and acidic compositions.

Antimony (Sb) : Electrochemical studies of antimony in AlCl₃-[BuPy]Cl melts at 40°C have shown distinct behavior based on melt acidity. In acidic melts, the dominant species is identified as SbCl₂⁺, and its reduction to elemental antimony on a glassy carbon electrode is an irreversible process. In basic melts, Sb(III) is believed to exist as SbCl₄⁻. The reduction of this species to Sb is also irreversible, while its oxidation to Sb(V) is quasi-reversible. No oxidation of Sb(III) is observed in acidic melts.

Neptunium (B1219326) (Np) : The chemistry of neptunium has been investigated in both acidic and basic AlCl₃-[BuPy]Cl melts at 40°C. Electrochemical and spectral data reveal different stable oxidation states and coordination complexes depending on the melt's composition. These studies provide insight into the fundamental chemistry of actinides in non-aqueous, low-temperature ionic liquid environments.

Below is a data table summarizing the electrochemical behavior of these metal ions in the specified molten salt system.

| Metal Ion | Melt Composition | Dominant Species | Reduction Behavior | Oxidation Behavior |

| Nickel (Ni) | Basic (AlCl₃/[BuPy]Cl < 1) | [NiCl₄]²⁻ | Reduction of Ni(II) occurs | Oxidation of Ni metal is dependent on melt ratio |

| Antimony (Sb) | Acidic (AlCl₃/[BuPy]Cl > 1) | SbCl₂⁺ | Irreversible | No oxidation of Sb(III) observed |

| Antimony (Sb) | Basic (AlCl₃/[BuPy]Cl < 1) | SbCl₄⁻ | Irreversible | Quasi-reversible to Sb(V) |

| Neptunium (Np) | Acidic & Basic | Varies | Redox behavior is dependent on melt composition | Redox behavior is dependent on melt composition |

Electrodeposition Processes within this compound Electrolytes

This compound-based molten salts are effective media for the electrodeposition of metals that are difficult or impossible to deposit from aqueous solutions. The process involves the reduction of metal ions at a cathode to form a metallic coating. The composition of the electrolyte, particularly the concentration of the metal salt and the ratio of the ionic liquid components, plays a critical role in the deposition process.

For instance, a molten salt system of CoCl₂-N-(n-butyl)pyridinium chloride ([BuPy]Cl) with a melting point below 80°C has been developed for the electrodeposition of cobalt. It was found that cobalt can be successfully deposited from melts where the mole ratio of CoCl₂ to [BuPy]Cl is 1:2 or lower. If the concentration of [BuPy]Cl is higher than this ratio, deposition does not occur, indicating that the speciation of the cobalt chloro-complexes is crucial. In melts suitable for deposition, a low concentration of the electroactive CoCl₃⁻ complex exists alongside a high concentration of the inactive CoCl₄²⁻ species. Electrochemical analysis suggests the rate-determining step is a chemical reaction that occurs after an initial charge transfer. The resulting cobalt deposits can achieve a cathodic current efficiency of approximately 98%.

Oxidation and Reduction Mechanisms in this compound Based Molten Salts

The oxidation and reduction mechanisms in AlCl₃-[BuPy]Cl molten salts are intrinsically linked to the Lewis acid-base chemistry of the electrolyte. The equilibrium between AlCl₄⁻, Al₂Cl₇⁻, and Cl⁻ ions determines the chemical environment and the speciation of the dissolved metal complexes, which in turn governs the electrochemical pathways.

In the case of antimony, cyclic voltammetry in acidic melts shows a single cathodic wave corresponding to the reduction of the SbCl₂⁺ species. In basic melts, both a cathodic wave (reduction of SbCl₄⁻) and an anodic wave (oxidation to Sb(V)) are observed. This demonstrates that the melt's composition directly controls which redox processes are accessible within the electrochemical window of the electrolyte.

Similarly, studies on neptunium have utilized electrochemical and spectral techniques to identify its various oxidation states (e.g., Np(III), Np(IV)) and their corresponding chloro complexes in acidic and basic melts. The reversible, one-electron exchange characteristics of certain redox couples have been identified, highlighting the melt's utility in stabilizing and studying different oxidation states of f-elements.

Applications in Energy Storage and Conversion Devices

The unique properties of this compound, such as its ionic conductivity, thermal stability, and low volatility, make it a compound of interest for applications in energy storage and conversion. It serves as a supporting electrolyte that enhances the performance and stability of electrochemical cells.

Electrolyte Formulation for Advanced Battery Technologies

Mixtures of AlCl₃ and this compound that are molten at room temperature have been identified as particularly useful electrolytes for primary and secondary batteries. These ionic liquids are key components in the development of rechargeable aluminum batteries, which are considered a promising post-lithium energy storage technology due to the high capacity and low cost of aluminum.

The AlCl₃-[BuPy]Cl electrolyte enables the reversible electrochemical stripping and plating of aluminum. However, the corrosive nature of chloride-based ionic liquids presents a challenge. To mitigate issues like leakage and corrosivity, research has focused on developing gel and solid-state polymer electrolytes. One approach involves trapping the ionic liquid within a polyamide matrix, creating a freestanding ionic polymer electrolyte that demonstrates high ionic conductivity and supports the electrochemical cycling of aluminum. Such advancements aim to create safer, more stable, and flexible aluminum batteries.

Fuel Cell Research Incorporating this compound

In the field of fuel cell research, this compound and related ionic liquids are investigated for their potential role as electrolyte components. An electrolyte's primary function in a fuel cell is to transport protons or other ions while preventing the direct mixing of fuel and oxidant and blocking the flow of electrons. The proton conductivity of the electrolyte is a critical performance parameter.

Electrochromic Devices Utilizing this compound-Based Electrolytes

The use of ionic liquids (ILs) as electrolytes in electrochromic devices (ECDs) has garnered significant attention as a strategy to overcome the limitations of conventional organic solvents, such as volatilization and flammability. acs.org Pyridinium-based ionic liquids, including 1-butylpyridinium salts, are particularly noteworthy for their favorable electrochemical properties. These properties include chemical stability, non-volatility, and high ionic conductivity, which allow them to function as both the solvent and the electrolyte, simplifying device architecture. acs.org

Research into ECDs has demonstrated that fabricating devices where all components are based on ionic liquids can lead to robust and eco-friendly systems. acs.org The inherent stability of ILs contributes to enhanced device longevity and performance. For instance, ECDs using redox-active ionic liquids with pyridinium (B92312) derivatives have shown stable electrochromic performance over tens of thousands of potential cycles. acs.org The application of IL-based electrolytes is considered a crucial factor in improving the cycling stability and thermal resilience of electrochromic devices. gamry.comsielc.com Furthermore, the versatility of ionic liquids allows them to be modified to act not only as the ion-conducting layer but also as the electrochromic material itself, paving the way for simplified, all-in-one device designs. sielc.com While specific performance metrics for devices using purely this compound are not extensively detailed, the broader class of pyridinium ILs, such as butyl pyridinium cations paired with other anions, have been incorporated into redox-active IL systems for electrochromic applications. gamry.com

Fundamental Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the properties of ionic liquid systems like this compound. It provides critical information on the electrochemical window, redox behavior of solutes, and diffusion coefficients of electroactive species. gamry.com The electrochemical window (EW) is a key parameter for an electrolyte, defining the potential range within which the electrolyte is electrochemically inert and does not undergo oxidation or reduction. wikipedia.org Ionic liquids are known for their wide electrochemical windows, making them suitable for a variety of electrochemical applications. wikipedia.org

CV studies in this compound-based melts, often mixed with aluminum chloride to form a chloroaluminate ionic liquid, have been conducted to understand the behavior of dissolved species. For example, the electrochemistry of titanium(IV) has been investigated in a basic aluminum chloride-n-butylpyridinium chloride melt. acs.org In such a system, the cyclic voltammogram reveals the reduction and oxidation peaks of the solute (e.g., Ti(IV)). The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the reversibility of the redox reaction. For a reversible, one-electron process, the theoretical peak separation is approximately 59/n mV at 25 °C (where n is the number of electrons transferred), though this value is temperature-dependent. acs.org

The data from such experiments can be used to characterize the system's electrochemical behavior. The peak current (ip) in a cyclic voltammogram is related to the concentration and diffusion coefficient of the analyte through the Randles-Ševćik equation, allowing for the determination of diffusion coefficients if the concentration is known. gamry.comresearchgate.net

Table 1: Representative Cyclic Voltammetry Data for a Solute in a this compound-Based Melt

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Analyte System | Ti(IV)/Ti(III) in AlCl₃-BuPyCl | Melt composition: 0.8:1 AlCl₃ to this compound | acs.org |

| Working Electrode | Tungsten | Area = 0.0706 cm² | acs.org |

| Scan Rate (v) | 100 mV/s | Temperature = 60 °C | acs.org |

| Peak Separation (ΔEp) for Ti(III) oxidation | ~80 mV | Theoretical value for a one-electron process at 60 °C is 66 mV. | acs.org |

Chronoamperometry and chronopotentiometry are electrochemical techniques that provide further insights into reaction mechanisms and mass transport properties in this compound systems.

Chronoamperometry is conducted by applying a potential step to the working electrode and measuring the resulting current as a function of time. wikipedia.org The initial current spike is due to the charging of the electrical double layer at the electrode-electrolyte interface, followed by a decay in the Faradaic current as the concentration of the electroactive species at the electrode surface is depleted. wikipedia.orgyoutube.com This current decay for a diffusion-controlled process is described by the Cottrell equation. By analyzing the current-time transient, one can determine the diffusion coefficient of a species or the electrode area. youtube.com The technique is also used for controlled-potential electrolysis to determine the total charge transferred in a reaction (coulometry). wikipedia.org

Chronopotentiometry operates under galvanostatic (constant current) control, where a constant current is applied to the working electrode and the resulting potential is monitored over time. pineresearch.com The potential remains relatively stable until the concentration of the reactant at the electrode surface drops to zero. At this point, known as the transition time (τ), the potential rapidly shifts to the value required to initiate the next available redox process. pineresearch.com This technique is particularly useful for studying reaction kinetics and mechanisms. pineresearch.comnih.gov The relationship between the transition time, current, concentration, and diffusion coefficient is described by the Sand equation. Chronopotentiometry is frequently employed in the study of batteries and electrodeposition processes. pineresearch.com

Compound Index

Catalytic Applications and Reaction Medium Roles of 1 Butylpyridinium Chloride

1-Butylpyridinium (B1220074) Chloride as a Green Solvent in Organic Reactions

The classification of 1-butylpyridinium chloride as a "green solvent" stems from its potential to replace conventional volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to air pollution. chemimpex.comnih.gov Ionic liquids are salts that are liquid at or near room temperature, and their negligible vapor pressure is a key advantage in reducing solvent loss to the atmosphere and minimizing worker exposure. unl.pt

This compound exhibits a unique set of properties that make it a suitable medium for a variety of organic reactions, contributing to the principles of sustainable chemistry. chemimpex.com Its character as an ionic liquid means its properties, such as viscosity and solvation potential, can be tuned by modifying the cation or anion. sielc.com

Key properties contributing to its role in sustainable synthesis include:

Low Volatility: Unlike traditional organic solvents, this compound has a very low vapor pressure, which significantly reduces its emission into the atmosphere, thereby preventing air pollution. chemimpex.com

Thermal Stability: It remains stable over a wide range of temperatures, allowing for reactions to be conducted under conditions that might be unsuitable for conventional solvents. chemimpex.com

Excellent Solubility: It demonstrates good solubility for a diverse range of organic and inorganic compounds, facilitating homogeneous reaction conditions. chemimpex.com

Reusability: In many processes, the ionic liquid can be separated from the reaction products and recycled for subsequent batches, aligning with the green chemistry principle of waste reduction. nih.gov

However, it is important to note that the "green" label of ionic liquids is not absolute. While their low volatility is a significant advantage, their solubility in water can lead to potential aquatic pollution. researchgate.net Studies have shown that some pyridinium-based ionic liquids can be toxic to aquatic organisms and may not be readily biodegradable, highlighting the need for a comprehensive life-cycle assessment to fully understand their environmental impact. researchgate.netrsc.org

Phase Transfer Catalysis Mediated by this compound

This compound is recognized for its ability to function as a phase transfer catalyst (PTC). chemimpex.com Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.com

In a typical PTC system, the catalyst, in this case, the 1-butylpyridinium cation, transports a reactant from one phase to another where the reaction can occur. operachem.com For example, an anionic nucleophile can be transported from the aqueous phase into the organic phase to react with an organic substrate. operachem.comprinceton.edu The mechanism involves the formation of an ion pair between the bulky organic cation (1-butylpyridinium) and the anion. This ion pair is soluble in the organic phase, and the "naked" anion is highly reactive, leading to increased reaction rates. chemimpex.comoperachem.com

The key functions of this compound as a phase transfer catalyst are:

Transferring Reactants: It shuttles anions (like cyanide, hydroxide, etc.) from the aqueous phase to the organic phase. princeton.edu

Activating the Anion: By forming a loose ion pair, the cation increases the nucleophilicity and reactivity of the transferred anion. operachem.com

Returning for a New Cycle: After the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle. princeton.edu

This catalytic action streamlines processes in industries such as pharmaceuticals and agrochemicals by enabling reactions that would otherwise be slow or require harsh conditions. chemimpex.com

This compound in Specific Catalytic Transformations

Beyond its general role as a solvent and phase transfer catalyst, this compound is utilized in specific catalytic systems for important organic transformations.

Mixtures of this compound and aluminum(III) chloride (AlCl₃) form ionic liquids that can act as both the reaction medium and catalyst for esterification reactions. ionike.com This system has been investigated as a clean catalytic method for the synthesis of organic esters from alcohols and carboxylic acids. ionike.com

In one study, excellent conversions and selectivities were achieved using a this compound–AlCl₃ ionic liquid with a molar ratio of AlCl₃ to the pyridinium (B92312) salt of less than 1, making the ionic liquid Lewis basic. ionike.com A key advantage of this system is the ease of product recovery; many of the resulting esters are immiscible with the ionic liquid, allowing for simple separation by decantation. ionike.com This avoids complex work-up procedures and allows for the potential recycling of the catalytic medium.

| Reactants | Product | Conversion (%) | Time (h) |

| Acetic Acid + Ethanol | Ethyl Acetate | 99 | 2 |

| Acetic Acid + n-Butanol | n-Butyl Acetate | 98 | 2 |

| Propionic Acid + Ethanol | Ethyl Propionate | 97 | 2 |

| Acetic Acid + Glycerol | Mono-, Di-acetins | >95 | 3 |

| Data derived from studies on esterification in this compound–AlCl₃ media. ionike.com |

This method presents a promising, environmentally friendly alternative to traditional esterification catalysts like sulfuric acid. ionike.com

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be significantly influenced by the reaction medium. mdpi.com Chloroaluminate ionic liquids, formed by mixing this compound with aluminum(III) chloride, have been shown to be effective media for these cycloaddition reactions. nih.govresearchgate.net

The Lewis acidity of the chloroaluminate species (such as AlCl₄⁻ and Al₂Cl₇⁻) in the ionic liquid can catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced selectivity compared to conventional organic solvents. nih.gov The ionic liquid medium can stabilize the polar transition state of the reaction, thereby lowering the activation energy. nih.gov

Research has shown that Diels-Alder reactions of acrylic acid derivatives and isoprene (B109036) are more effective in pyridinium-based ionic liquids compared to solvents like dichloromethane. doi.org The unique solvent environment provided by the N-butylpyridinium chloroaluminate media can promote specific interactions, such as hydrogen bonding between the cation and the dienophile, which influences the reaction's speed and stereochemical outcome. nih.gov

| Diene | Dienophile | Solvent | Reaction Rate Enhancement |

| Cyclopentadiene | Methyl Acrylate | [EMIM][AlCl₄] | >200x vs. common solvents |

| Isoprene | Acrylic Acid Derivatives | Pyridinium-based IL | More effective than CH₂Cl₂ |

| Illustrative data based on findings for Diels-Alder reactions in similar ionic liquid systems. nih.govdoi.org |

Polymerization Reactions Facilitated by this compound (e.g., Polyphenylene Synthesis)

This compound, particularly when combined with aluminum chloride to form an ionic liquid, serves as a versatile medium for polymerization reactions. A notable example is the chemical synthesis of poly(p-phenylene) (PpP). rsc.orgrsc.org This ionic liquid acts as a solvent for the oxidative dehydropolycondensation of benzene (B151609), a process that can be catalyzed by an oxidizing agent like copper(II) chloride. rsc.org

Research has demonstrated that the molecular mass of the synthesized polyphenylene is influenced by the concentration of benzene in the ionic liquid. rsc.org A two-stage synthesis approach within this medium has been shown to yield PpP with a higher degree of polymerization, reaching up to 38 phenyl nuclei. This is a significant improvement compared to traditional methods like the Kovacic method. rsc.org The enhanced solubility of the growing polymer chains in the ionic liquid is a key factor in achieving higher molecular weights. rsc.org

Electrochemical methods can also be employed for the synthesis of polyphenylene in a this compound–AlCl₃ melt. researchgate.net In these electrochemical polymerizations, the degree of polymerization has been observed to increase with a higher anode potential, resulting in linear polymers with a degree of polymerization ranging from 8 to 120. researchgate.net

Table 1: Influence of Benzene Concentration on the Degree of Polymerization of Poly(p-phenylene) in a this compound-Based Ionic Liquid

| Benzene Concentration (mol/L) | Degree of Polymerization (n) |

| 0.2 | 10 |

| 0.4 | 15 |

| 0.6 | 22 |

| 0.8 | 28 |

| 1.0 | 35 |

Note: The data presented in this table is illustrative and based on the general findings that the degree of polymerization is dependent on the benzene concentration. rsc.org

Heterogeneous Catalysis Incorporating this compound

While this compound is a prominent component of homogeneous catalytic systems, its incorporation into heterogeneous catalysis is an area of growing interest. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.comrsc.org Ionic liquids like this compound can be integrated into heterogeneous systems in several ways.

One common approach is the supported ionic liquid phase (SILP) concept. Although specific examples detailing this compound in SILP systems are not extensively documented in the provided search results, the general principle involves immobilizing a thin layer of the ionic liquid, which contains the catalyst, onto a solid support. This creates a system where the reaction occurs in the ionic liquid phase, but the entire catalytic system is solid and easily separable. Pyridinium-based ionic liquids have been used in such systems for various reactions. mdpi.com

Another strategy involves the use of poly(ionic liquids), where the ionic liquid moiety, such as a vinylpyridinium cation, is polymerized. mdpi.com This results in a solid material with catalytic properties derived from the ionic liquid structure. For instance, nanoporous poly(ionic liquids) with vinylpyridinium cations have been synthesized and used as solid acid catalysts for the hydration of alkynes to ketones. mdpi.com These materials demonstrate the potential for creating solid, reusable catalysts based on the fundamental structure of ionic liquids like this compound.

The development of coordination polymers using N-alkylpyridinium ionic liquids also points towards their application in creating structured, heterogeneous catalytic materials. tandfonline.comresearchgate.net These materials can provide a defined environment for catalytic reactions, combining the properties of the ionic liquid with a solid, polymeric framework.

Table 2: Comparison of Catalytic Systems

| Catalytic System | Phase of Catalyst | Catalyst Separation | Recyclability |

| Homogeneous | Same as reactants | Difficult | Often challenging |

| Heterogeneous | Different from reactants | Easy | Generally high |

Solvation Dynamics and Interionic Interactions in 1 Butylpyridinium Chloride

Ion Association Phenomena in 1-Butylpyridinium (B1220074) Chloride Solutions

In solutions containing 1-Butylpyridinium Chloride, the constituent ions—the 1-butylpyridinium cation ([BPy]⁺) and the chloride anion (Cl⁻)—are not always fully dissociated. Instead, they can form distinct ion pairs or larger aggregates. This phenomenon, known as ion association, is a critical factor influencing the solution's properties.

Spectrophotometric studies have provided evidence for the association between the chloride ion and the 1-butylpyridinium cation in certain solvent systems. The formation of these ion pairs is indicated by the appearance of specific charge transfer bands in the substance's spectrum. Similar observations in related systems, such as those containing iodide ions, also reveal the formation of iodide-butylpyridinium cation ion pairs, further supporting the concept of direct cation-anion association in these ionic liquid solutions dtic.mil. The structure of the 1-butylpyridinium cation, which consists of a pyridine (B92270) ring with a four-carbon alkyl chain attached, and the chloride anion are fundamental to these interactions sielc.com. The extent of this association is influenced by factors such as solvent polarity, temperature, and the concentration of the ionic liquid.

Solvation of Chloride Ions in 1-Butylpyridinium Based Ionic Liquids

The solvation of the chloride anion is a key process that dictates the reactivity and solubility characteristics of this compound. This process involves the interaction of the chloride ion with the surrounding solvent molecules or the 1-butylpyridinium cations themselves. In the context of ionic liquids, the anions are expected to be the dominant force in interactions with solutes tandfonline.com.

Thermodynamic Aspects of Anion Solvation

The thermodynamics of anion solvation are governed by the energetic changes that occur when the ion is transferred from a gaseous state or a crystal lattice into a solution. Detailed calorimetric studies on 1-butylpyridinium salts provide foundational data on their phase behavior and heat capacities acs.org. For instance, studies on related 1-butylpyridinium compounds, such as [BPy][NTf₂], have identified specific temperatures for phase transitions and associated enthalpy changes.

| Transition Type | Temperature (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

|---|---|---|---|

| Crystal II → Crystal I | ~267 K | - | - |

| Melting | - | - | - |

These thermodynamic parameters reflect the stability of the crystal lattice versus the solvated state. A significant amount of energy is required to overcome the lattice energy, and this is compensated by the enthalpy of solvation, which arises from the favorable interactions between the chloride anion and the surrounding 1-butylpyridinium cations. These interactions are often dominated by hydrogen bonding between the anion and the protons on the pyridinium (B92312) ring rsc.org.

Influence of Cation Structure on Solvation Behavior

The structure of the cation plays a pivotal role in determining the solvation environment of the chloride anion. The properties of ionic liquids, including their solvation potential, are strongly affected by the structure of the protic cation sielc.comresearchgate.net.

The presence of the butyl group on the pyridinium ring introduces a degree of hydrophobicity, which influences how the cation arranges itself around the anion and interacts with other solvent molecules. Molecular dynamics simulations on similar cations, like 1-butyl-3-methylimidazolium ([BMIM]⁺), show that a longer alkyl chain leads to enhanced accumulation of the cation at surfaces and greater exclusion of water molecules at low concentrations acs.org. This principle suggests that the butyl group in [BPy]⁺ similarly modifies the local solvation shell.

The length of the alkyl chain on the pyridinium cation has been shown to directly impact its interaction with other molecules. In studies examining the inhibitory effects of alkyl-substituted pyridinium ionic liquids on organic cation transporters (OCTs), the inhibitory potency increased dramatically as the alkyl chain was lengthened. This demonstrates a clear structure-activity relationship where the cation's structure dictates the strength of intermolecular interactions nih.gov.

| Compound | IC₅₀ (μM) |

|---|---|

| Pyridinium Chloride | 671 |

| Ethylpyridinium Chloride | 14 |

| This compound | 3.8 |

| Hexylpyridinium Chloride | 0.1 |

Data from a study on rOCT2-mediated metformin transport shows that the IC₅₀ value, which represents the concentration required for 50% inhibition, decreases significantly as the alkyl chain length increases, indicating stronger interaction nih.gov.

Molecular Interactions in Binary and Ternary Mixtures with this compound

The behavior of this compound in mixed solvents is complex, involving a competitive interplay of various intermolecular forces. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces tandfonline.comtaylorfrancis.comscispace.com.

In binary mixtures , the addition of a molecular solvent can significantly alter the native interactions within the ionic liquid. A detailed study on the binary system of a similar ionic liquid, N-butylpyridinium dicyanamide ([Bpy][DCA]), and dimethyl sulfoxide (DMSO) provides insight into these changes. Using spectroscopic methods, it was found that as DMSO is added to the ionic liquid, the hydrogen bonds between the [BPy]⁺ cation and the anion are weakened and reduced in number. Concurrently, new, stronger hydrogen bonds are formed between the [BPy]⁺ cation and the oxygen atom of the DMSO molecules. This indicates a preferential solvation of the cation by the molecular solvent acs.org.

| Interaction Type | Observation upon DMSO Addition |

|---|---|

| Cation-Anion (C-H···N≡C) | Number of interactions is reduced acs.org |

| Cation-Solvent (C-H···O═S) | New, stronger interactions are formed acs.org |

| Anion-Solvent (C-H···C≡N) | New interactions are formed with DMSO's methyl group acs.org |

In ternary mixtures , the interactions become even more multifaceted. The study of these systems often involves measuring excess thermodynamic properties to understand the nature and extent of molecular interactions researchgate.net. The introduction of a third component, such as an inert solvent, can be used to probe the competition between the ionic liquid's cation, its anion, and the second solvent component. By analyzing deviations from ideal behavior, researchers can deduce the strength of the interactions, such as hydrogen bonding, between the unlike molecules in the mixture researchgate.net. The composition of the immediate solvation shell around the ionic liquid ions can be estimated using solvatochromic methods in conjunction with statistical models mdpi.com.

Separation and Extraction Research Utilizing 1 Butylpyridinium Chloride

Liquid-Liquid Extraction Processes with 1-Butylpyridinium (B1220074) Chloride

Liquid-liquid extraction is a method used to separate compounds based on their differing solubilities in two immiscible liquid phases. researchgate.net 1-Butylpyridinium chloride has been identified as a useful solvent in this technique for several applications.

This compound is utilized in liquid-liquid extraction processes for the separation of organic compounds from aqueous solutions. researchgate.net This application is valuable in fields such as environmental analysis and waste treatment, where the removal of organic molecules from water is crucial. The unique properties of this compound as an ionic liquid can enhance the separation efficiency of these processes. researchgate.net

While direct applications of this compound in nuclear fuel reprocessing are not extensively documented, the broader class of pyridinium-based ionic liquids has been proposed for such uses. bnl.gov Ionic liquids are considered attractive alternatives to traditional solvents in nuclear fuel reprocessing due to their low volatility and combustibility. bnl.gov Research has suggested that incorporating positively charged ions like pyridinium (B92312) into ionic liquids used for reprocessing could enhance the stability and reusability of the extraction medium. bnl.gov This is particularly relevant in the handling of spent nuclear fuel, where safer and more efficient chemical separation of reusable nuclear material is a key objective. bnl.gov

The application of ionic liquids for the extraction of heavy metal ions from wastewater has been an area of significant research. alfa-chemistry.comtandfonline.com Pyridinium ionic liquids are among the common types of ionic liquids used for this purpose. alfa-chemistry.com The primary mechanism for the extraction of heavy metal ions by ionic liquids is ion exchange. alfa-chemistry.com In this process, the targeted metal ions are transferred from the aqueous phase to the ionic liquid phase. alfa-chemistry.com While specific studies focusing solely on this compound for the removal of a wide range of micropollutants are limited, the established use of pyridinium-based ionic liquids for heavy metal extraction suggests its potential applicability in this field. alfa-chemistry.comtandfonline.com

Adsorption and Catalytic Adsorption for this compound Removal

The removal of this compound from aqueous environments is another area of research, focusing on adsorption techniques.

Research has demonstrated the use of iron-loaded sepiolite (B1149698), a type of silicate (B1173343) adsorbent, for the treatment of this compound in aqueous solutions. In one study, sepiolite was loaded with iron to create a catalytic adsorbent. This material was found to be an effective adsorbent for the removal of this compound. The iron loading was also intended to facilitate the subsequent regeneration of the adsorbent through an electro-Fenton process.

To understand the efficiency and mechanism of this compound adsorption onto iron-loaded sepiolite, kinetic and isotherm studies have been conducted.

Adsorption Kinetics: The adsorption process was found to be relatively rapid, with near-instantaneous adsorption occurring within 20 minutes. Kinetic studies help in determining the rate at which the adsorbate is removed from the solution and the time required to reach equilibrium.

Adsorption Isotherms: Isotherm studies provide information about the adsorption capacity of the material. For iron-loaded sepiolite, an uptake of 22.85 mg of this compound per gram of adsorbent was reported. The experimental data from such studies are often fitted to various isotherm models to better understand the adsorption mechanism.

| Parameter | Value |

|---|---|

| Adsorption Time | ~20 minutes |

| Adsorption Uptake | 22.85 mg/g |

Theoretical and Computational Studies on 1 Butylpyridinium Chloride Systems

Density Functional Theory (DFT) Investigations of 1-Butylpyridinium (B1220074) Chloride Ion Pairs

The interaction energy (ΔEint) between the 1-butylpyridinium cation and the chloride anion is a critical parameter that quantifies the strength of the association in an ion pair. This energy is related to macroscopic properties such as viscosity and surface tension. DFT calculations have revealed that 1-butylpyridinium chloride is a very strongly bound ion pair, with a calculated interaction energy of -410 kJ/mol. researchgate.net This value is among the highest observed in a comparative data set of various ionic liquids, indicating strong cohesive forces within this material. researchgate.net

Studies focusing on a series of 1-butylpyridinium-based ion pairs have confirmed that the interaction energies are consistently highest for those containing the chloride anion. This strong interaction is largely attributed to a combination of electrostatic attraction and hydrogen bonding, particularly between the chloride anion and the hydrogen atoms on the pyridinium (B92312) ring. semanticscholar.org The analysis of these interactions helps to explain the physical characteristics of the ionic liquid and its behavior as a solvent.

| Ionic Liquid Ion Pair | Interaction Energy (Eint) |

|---|---|

| This compound | -410 kJ/mol researchgate.net |

| N,N,N-triethyl-N-propylammonium tetracyanoborate | -291 kJ/mol researchgate.net |

The electronic structure of an ionic liquid, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is referred to as the band gap or HOMO-LUMO gap. This value is a key indicator of the chemical stability and reactivity of the molecule. nih.gov A large band gap implies high stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. researchgate.netacs.org

For the this compound ion pair, DFT calculations have determined a theoretical band gap of 3.78 eV. This relatively large gap suggests that the ion pair is electronically stable. Comparative studies show that the nature of the anion significantly influences this value; for instance, replacing chloride with a tetrafluoroborate (B81430) anion increases the band gap, while replacing it with bromide leads to a decrease.

| Ionic Liquid Ion Pair | Calculated Band Gap (eV) |

|---|---|

| This compound | 3.78 |

| 1-Butylpyridinium bromide | 2.74 |

| 1-Butylpyridinium tetrafluoroborate | 4.90 |

Beyond the HOMO-LUMO gap, DFT can be used to calculate a range of global chemical activity descriptors that provide further insight into the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict how a molecule will interact with other chemical species. science.gov

Key descriptors for this compound that have been investigated include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

DFT studies on this compound and related ion pairs have systematically calculated these descriptors. The results from these theoretical calculations help to build a comprehensive picture of the compound's reactivity, stability, and potential behavior in chemical reactions.

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | -(IP + EA) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of a system. For ionic liquids, MD simulations are invaluable for understanding bulk properties, transport phenomena (like diffusion and viscosity), and the influence of the ionic liquid environment on chemical reactions. nih.gov

Simulations of N-butylpyridinium-based ionic liquids, such as N-butylpyridinium tetrafluoroborate ([BPy]BF₄), reveal detailed information about the liquid's nanostructure. nih.gov These studies show that the ions are not randomly distributed but form dense, ordered layers, with the orientation of the 1-butylpyridinium cation being influenced by temperature and nearby surfaces. nih.gov While specific MD studies on the bulk liquid phase of this compound are not widely reported, simulations on closely related systems highlight the importance of accurately modeling polarization effects to reproduce experimental properties like viscosity and ionic conductivity. nih.govacs.org

This compound and its derivatives are often used as solvents or catalysts in chemical synthesis, where they can significantly influence the rate and selectivity of reactions. scielo.br The unique environment provided by the ionic liquid can stabilize transition states or intermediates, favoring one reaction pathway over another.

A notable application is in the alkylation of ethylene (B1197577) with isobutane, a key process in producing high-octane gasoline components. When using a 1-butylpyridinium chloroaluminate catalyst, researchers have achieved greater than 95% ethylene conversion, demonstrating high catalyst activity and selectivity. google.com Similarly, mixtures of this compound and aluminum(III) chloride have been employed as effective "green" catalysts for esterification reactions, yielding satisfactory conversions and product selectivities. scispace.com These examples underscore the ability of this ionic liquid system to promote desired chemical transformations efficiently.

In many catalytic applications involving this compound, the ionic liquid is mixed with a Lewis acid, most commonly aluminum chloride (AlCl₃), to form a chloroaluminate ionic liquid. semanticscholar.org The catalytic activity of this system is highly dependent on the molar ratio of this compound to AlCl₃. This ratio dictates the nature and concentration of the resulting chloroaluminate anions (e.g., AlCl₄⁻ and Al₂Cl₇⁻) in the melt. researchgate.net

Theoretical Probing of Intermolecular Interactions (e.g., Polyvinylpyrrolidone-Ionic Liquid Systems)

The interaction between this compound and polymers like Polyvinylpyrrolidone (PVP) is of significant interest for various applications, including the development of novel composite materials and drug delivery systems. Theoretical studies are instrumental in understanding the binding mechanisms and the stability of such systems. The primary interaction is anticipated to be the formation of hydrogen bonds between the hydrogen bond donor sites on the 1-butylpyridinium cation and the carbonyl oxygen of the pyrrolidone ring in PVP.

Computational models, often starting with a monomer or a small oligomer of PVP interacting with the [BPy]+ cation, can predict the geometry and energetics of these interactions. DFT calculations are particularly useful for determining optimized geometries, interaction energies, and for performing analyses like Natural Bond Orbital (NBO) to understand charge transfer and orbital-level interactions.

In a hypothetical DFT study of the [BPy]+ cation interacting with a single N-vinylpyrrolidone monomer, the primary hydrogen bond would form between one of the acidic protons of the pyridinium ring (or the butyl chain in certain conformations) and the carbonyl oxygen of the pyrrolidone ring. The strength of this interaction can be quantified by the interaction energy, and the nature of the bond can be further characterized by bond distance and the orbitals involved.

Below are illustrative data tables that represent the kind of results a detailed computational study on the 1-Butylpyridinium cation and N-vinylpyrrolidone monomer system would likely yield.

Disclaimer: The following data is illustrative and based on typical values found in computational studies of similar intermolecular interactions. It is intended to represent the type of findings from such research, as specific experimental or computational data for the this compound-PVP system was not found in the public domain during the literature search.

| Computational Method | Basis Set | Interaction Energy (kcal/mol) | BSSE Correction (kcal/mol) | Corrected Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -15.8 | 1.2 | -14.6 |

| M06-2X | 6-311++G(d,p) | -16.5 | 1.1 | -15.4 |

| ωB97X-D | def2-TZVP | -16.2 | 1.0 | -15.2 |

| Parameter | Value |

|---|---|

| H-bond Distance (Donor-H···Acceptor) (Å) | 1.85 |

| H-bond Angle (Donor-H···Acceptor) (°) | 175.2 |

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

|---|---|---|

| BD (1) C-H (pyridinium ring) | LP (1) O (carbonyl) | 8.5 |

These tables illustrate that the interaction is energetically favorable, with a significant stabilization energy. The geometric parameters are consistent with a strong hydrogen bond. The NBO analysis would likely show a significant charge transfer from the lone pair (LP) of the carbonyl oxygen to the antibonding orbital (BD*) of the C-H bond on the pyridiníum ring, further confirming the presence and strength of the hydrogen bond.

Advanced Spectroscopic and Analytical Characterization of 1 Butylpyridinium Chloride

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is a cornerstone in the analysis of 1-butylpyridinium (B1220074) chloride, providing detailed insights into its electronic structure, chemical bonding, and behavior in complex systems.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a versatile tool for the quantitative analysis of compounds containing chromophores. The pyridinium (B92312) ring in the 1-butylpyridinium cation contains π-electrons that absorb ultraviolet light, making this technique applicable for its detection and quantification.

Detailed Research Findings: The primary application of UV-Vis spectroscopy for 1-butylpyridinium chloride is as a detection method in High-Performance Liquid Chromatography (HPLC). sielc.comnih.gov The pyridinium ring exhibits characteristic absorbance in the UV range, allowing for sensitive detection as the compound elutes from the chromatography column. sielc.com For instance, in HPLC systems, a UV detector can be set to a specific wavelength to quantify N-butylpyridinium chloride, with one study reporting a purity of 99.27% based on HPLC/UV detection. nih.gov While direct spectrophotometric methods for simple this compound are not extensively detailed in the literature, the principle relies on Beer-Lambert's law, which correlates absorbance with concentration. For related long-chain pyridinium compounds like cetylpyridinium (B1207926) chloride, spectrophotometric methods often involve the formation of an ion-pair with an anionic dye, which shifts the absorption maximum to the visible region and enhances sensitivity. asianpubs.org

Studies on mixtures containing the butylpyridinium cation have also revealed charge-transfer transitions. For example, ion pairs of butylpyridinium with chloride and iodide in chloroaluminate melts show distinct charge-transfer bands, indicating a high degree of association between the ions. dtic.mil Such interactions can be quantitatively studied using UV-Vis spectroscopy. The limit of detection (LOD) for this compound when using HPLC with UV detection can be as low as 30 parts per billion (ppb). sielc.com

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. This technique is invaluable for confirming the structural integrity of the 1-butylpyridinium cation and studying intermolecular interactions.

Detailed Research Findings: The FT-IR spectrum of this compound displays characteristic bands corresponding to the vibrations of the pyridinium ring and the attached butyl group. Detailed spectral analyses have been performed on the 1-butylpyridinium cation, particularly in molten salt systems. dtic.mil The vibrations of the pyridinium ring are complex and include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The butyl group contributes characteristic aliphatic C-H stretching, bending, and rocking vibrations. The absence of extensive band broadening in the spectra of molten systems may suggest a quasi-crystalline structure for the liquid. dtic.mil The identity of N-butylpyridinium chloride in toxicology studies has been confirmed using IR spectroscopy, ensuring consistency with its expected structure. nih.gov

Below is a table of typical vibrational mode assignments for the 1-butylpyridinium cation based on spectroscopic studies of pyridinium-containing compounds. mdpi.comnsf.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H stretching (Pyridinium ring) |

| 2965 - 2850 | Aliphatic C-H stretching (Butyl chain) |

| 1640 - 1480 | C=C and C=N ring stretching (Pyridinium ring) |

| 1470 - 1440 | CH₂ and CH₃ bending (Butyl chain) |

| 1200 - 1000 | In-plane C-H bending (Pyridinium ring) |

| Below 900 | Out-of-plane C-H bending (Pyridinium ring) |

Note: The exact peak positions can be influenced by the physical state (solid/liquid) and the presence of other interacting species, such as different anions or solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules. ¹³C NMR provides direct information about the carbon skeleton of this compound.

Detailed Research Findings: The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbons of the pyridinium ring are deshielded due to the aromatic system and the positive charge on the nitrogen atom, causing them to resonate at higher chemical shifts (downfield). The carbons of the butyl chain appear at lower chemical shifts (upfield). chemicalbook.combhu.ac.in The chemical shifts are sensitive to the anion and solvent, reflecting the degree of ion pairing and interaction. rsc.org

The table below presents typical ¹³C NMR chemical shifts for the 1-butylpyridinium cation. The numbering starts from the nitrogen atom (position 1) and proceeds around the ring and down the alkyl chain.

| Carbon Atom Position | Typical Chemical Shift (δ, ppm) |

| C-2, C-6 (α to N) | 145 - 147 |

| C-4 (γ to N) | 144 - 146 |

| C-3, C-5 (β to N) | 128 - 130 |

| C-α' (N-CH₂) | 60 - 62 |

| C-β' (-CH₂) | 33 - 35 |

| C-γ' (-CH₂) | 19 - 21 |

| C-δ' (-CH₃) | 13 - 15 |

Note: Values are approximate and can vary based on the solvent and counter-ion. rsc.orglibretexts.org

Furthermore, pyridinium-based ionic liquids like this compound can serve as solvents in NMR studies of other compounds. For instance, related pyridinium ionic liquids have been used as a solvent system for the ³¹P NMR analysis of hydroxyl groups in complex biomolecules like lignin, demonstrating the utility of these salts in characterizing derivatives and mixtures. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals.

Detailed Research Findings: While this compound itself is a diamagnetic species with no unpaired electrons, ESR spectroscopy becomes a critical tool when this ionic liquid is used in environments where radical species are generated. The one-electron reduction of the 1-butylpyridinium cation can produce a neutral 1-butylpyridinyl radical. ESR spectroscopy is the definitive method for detecting such transient species. nih.gov Studies on the reduction of various pyridinium ions have successfully used ESR to investigate the stability and electronic structure of the resulting pyridinyl radicals. rsc.org The hyperfine splitting patterns observed in the ESR spectrum can provide detailed information about the distribution of the unpaired electron's spin density across the molecule, confirming the radical's identity and structure. nih.govrsc.org

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is particularly well-suited for characterizing the composition and structure of ionic liquids and molten salts, as it is often insensitive to sample color and can be used with fiber optics for remote, in-situ measurements. sporian.com

Detailed Research Findings: Raman spectroscopy has been extensively used to study this compound, especially in mixtures with aluminum chloride (AlCl₃), which form room-temperature molten salts. dtic.milacs.org These studies use Raman to identify the various chloroaluminate species present (e.g., AlCl₄⁻, Al₂Cl₇⁻) and to observe the vibrational modes of the 1-butylpyridinium cation. The spectra of the cation in these melts provide information about its conformation and interactions with the surrounding anions. For example, in a study of a coordination polymer involving a related 1-butyl-4-methyl-pyridinium cation, Raman measurements at different temperatures were used to infer the formation of polyanionic chain fragments in the molten state. researchgate.net The distinct "fingerprint" provided by Raman spectroscopy allows for monitoring the composition of molten salt baths in real-time. sporian.com

Chromatographic Analytical Methods for this compound Quantification and Purity Assessment

Chromatography is the premier technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to determine its concentration and assess its purity by separating it from starting materials, byproducts, or degradation products. nih.gov

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of this compound. sielc.com Due to the ionic nature of the compound, specialized columns and mobile phases are often required. A mixed-mode column, such as Newcrom AH, which has both reversed-phase and ion-exchange characteristics, has been shown to be effective. sielc.comsielc.com

An established HPLC method uses an isocratic mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer. sielc.com Detection can be achieved using several methods, including UV detection (as discussed in 8.1.1), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (ESI-MS). sielc.comsielc.com ELSD and CAD are universal detectors that are useful when the analyte lacks a strong chromophore, while MS provides mass information for definitive identification. A National Toxicology Program study on N-butylpyridinium chloride utilized both HPLC/UV and HPLC/ELSD for purity analysis, finding purities greater than 99%. nih.gov